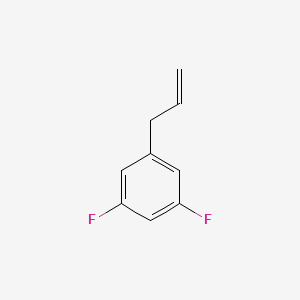

3-(3,5-Difluorophenyl)-1-propene

説明

3-(3,5-Difluorophenyl)-1-propene is a fluorinated aromatic alkene characterized by a vinyl group attached to a 3,5-difluorophenyl ring.

特性

IUPAC Name |

1,3-difluoro-5-prop-2-enylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2/c1-2-3-7-4-8(10)6-9(11)5-7/h2,4-6H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQPIMIJDRWLFGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=CC(=CC(=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90374287 | |

| Record name | 3-(3,5-Difluorophenyl)-1-propene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79538-22-0 | |

| Record name | 3-(3,5-Difluorophenyl)-1-propene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,5-Difluorophenyl)-1-propene typically involves the reaction of 3,5-difluorobenzaldehyde with a suitable propene derivative under basic conditions. One common method is the Claisen-Schmidt condensation, where 3,5-difluorobenzaldehyde reacts with acetone in the presence of a base such as sodium hydroxide to form the desired product .

Industrial Production Methods: Industrial production of 3-(3,5-Difluorophenyl)-1-propene may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

化学反応の分析

Types of Reactions: 3-(3,5-Difluorophenyl)-1-propene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.

Reduction: Reduction reactions can convert the double bond to a single bond, forming 3-(3,5-difluorophenyl)propane.

Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Epoxides and ketones: from oxidation.

3-(3,5-Difluorophenyl)propane: from reduction.

Aminated or thiolated derivatives: from substitution reactions.

科学的研究の応用

Pharmaceutical Applications

1.1 Anticancer Activity

3-(3,5-Difluorophenyl)-1-propene is a crucial intermediate in the synthesis of potent anticancer agents. Notably, it is involved in the development of BRAF inhibitors such as PLX4720 and PLX4032. These inhibitors target the V600E mutation in the BRAF gene, which is prevalent in various cancers including melanoma. The microwave-assisted organic synthesis (MAOS) method has been employed to enhance the efficiency of these syntheses, achieving high yields in significantly reduced reaction times .

1.2 Development of Selective Inhibitors

Research has demonstrated that derivatives of 3-(3,5-difluorophenyl)-1-propene exhibit selective inhibition against specific cancer cell lines. For instance, studies indicate that modifications to this compound can lead to enhanced selectivity and potency against tumor cells, making it a valuable scaffold for drug design .

Agrochemical Applications

2.1 Herbicide Development

The compound serves as an important building block for various herbicides. Its fluorinated structure enhances biological activity and selectivity towards target weeds while minimizing harm to crops. The synthesis of 3,5-difluoroaniline from 3-(3,5-difluorophenyl)-1-propene is particularly notable as it forms a key intermediate in the production of broadleaf herbicides .

2.2 Insecticides and Fungicides

In addition to herbicides, derivatives of 3-(3,5-difluorophenyl)-1-propene are explored for their potential as insecticides and fungicides. The unique electronic properties imparted by the difluorophenyl group contribute to the efficacy of these agrochemicals against pests and pathogens.

Synthesis and Chemical Properties

3.1 Synthetic Routes

The synthesis of 3-(3,5-difluorophenyl)-1-propene can be achieved through various methods including:

- Fluorination Reactions: Utilizing fluorinating agents on appropriate precursors.

- Alkenylation Reactions: Employing alkenyl halides and nucleophiles to introduce the propene moiety.

The choice of synthetic route often depends on factors such as yield efficiency and environmental considerations.

3.2 Chemical Stability

The stability of 3-(3,5-difluorophenyl)-1-propene under various conditions makes it suitable for use in complex formulations. Its low volatility and resistance to hydrolysis are advantageous in both pharmaceutical and agricultural applications.

Case Studies

4.1 Case Study: Synthesis of BRAF Inhibitors

A study conducted on the synthesis of PLX4720 using 3-(3,5-difluorophenyl)-1-propene reported a yield increase from traditional methods by implementing microwave-assisted techniques. This approach not only reduced reaction time but also improved overall product purity .

4.2 Case Study: Development of Novel Herbicides

Research focusing on new herbicidal formulations incorporating 3-(3,5-difluorophenyl)-1-propene has shown promising results in field trials, demonstrating effective weed control with minimal impact on non-target species .

作用機序

The mechanism of action of 3-(3,5-Difluorophenyl)-1-propene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. For example, its anticancer activity could involve the induction of apoptosis through the activation of caspase pathways .

類似化合物との比較

Comparison with Similar Compounds

The following analysis compares 3-(3,5-Difluorophenyl)-1-propene with structurally related compounds, focusing on substituent effects, synthesis, and physicochemical properties.

Structural Analogues and Substituent Effects

- 1-(3,5-Difluorophenyl)-4,4,4-trifluoro-butane-1,3-dione (): This diketone features a 3,5-difluorophenyl group but replaces the propene chain with a trifluorobutane-dione moiety. The fluorine atoms on the phenyl ring enhance electron-withdrawing effects, stabilizing the diketone structure. Crystallographic data reveal planar geometry and intermolecular C–H···F interactions, suggesting strong solid-state packing due to fluorine’s electronegativity .

- (5S)-Cyclopropyl-5-[3-[(3S)-4-(3,5-Difluorophenyl)-3-methyl-piperazin-1-yl]-3-oxo-propyl]imidazolidine-2,4-dione (): This pharmaceutical derivative incorporates a 3,5-difluorophenyl group within a piperazine ring. The fluorine atoms likely enhance metabolic stability and modulate lipophilicity, critical for drug bioavailability.

Physicochemical Properties

The table below extrapolates properties based on structural analogs:

Research Findings and Implications

- Crystallography : The planar arrangement and fluorine-mediated interactions in suggest that 3-(3,5-Difluorophenyl)-1-propene may exhibit similar packing behavior, though its alkene group could reduce symmetry and alter crystal lattice stability .

- Pharmaceutical Relevance : The piperazine derivative in demonstrates the utility of 3,5-difluorophenyl groups in enhancing drug-like properties. The target compound’s simplicity may position it as a versatile intermediate for such molecules .

- Reactivity : Unlike the diketone in , the propene moiety enables conjugation-driven reactions (e.g., Diels-Alder), expanding its utility in synthetic chemistry.

生物活性

Overview

3-(3,5-Difluorophenyl)-1-propene is an organic compound notable for its potential biological activities, particularly in the fields of antimicrobial and anticancer research . Its unique structure, characterized by a propene group attached to a 3,5-difluorophenyl ring, contributes to its reactivity and interaction with various biological targets.

- Molecular Formula : C₉H₈F₂

- Molecular Weight : 154.16 g/mol

- CAS Number : 79538-22-0

The biological activity of 3-(3,5-Difluorophenyl)-1-propene is primarily attributed to its ability to interact with cellular targets such as enzymes and receptors. Studies suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways, leading to programmed cell death. Additionally, it has been shown to possess antioxidant properties, potentially mitigating oxidative stress in cells .

Antimicrobial Properties

Research indicates that 3-(3,5-Difluorophenyl)-1-propene exhibits significant antimicrobial activity. Its halogenated structure enhances its ability to disrupt microbial membranes and inhibit enzyme functions critical for microbial survival. This compound has been evaluated against various bacterial strains, demonstrating effectiveness in inhibiting growth and proliferation .

Anticancer Properties

The anticancer potential of 3-(3,5-Difluorophenyl)-1-propene is supported by several studies. It has been shown to inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the modulation of key signaling pathways associated with cell survival and apoptosis .

Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the effects of 3-(3,5-Difluorophenyl)-1-propene on human cancer cell lines. The compound was found to significantly reduce cell viability in a dose-dependent manner. Mechanistic studies revealed that it induced apoptosis via caspase activation and increased reactive oxygen species (ROS) production .

Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The results indicated that 3-(3,5-Difluorophenyl)-1-propene exhibited potent antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to those of established antibiotics. The study concluded that this compound could serve as a lead for developing new antimicrobial agents.

Comparative Analysis with Similar Compounds

| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| 3-(3,5-Difluorophenyl)-1-propene | High | Moderate | Induction of apoptosis via caspase pathways |

| 2-Bromo-3-(3,5-difluorophenyl)-1-propene | Moderate | Low | Inhibition of key enzymes |

| 1-(2,5/3,5-Difluorophenyl)-3-(2,3/2,4-dimethoxyphenyl)-2-propen-1-ones | Low | High | Dual antioxidant mechanisms |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。